Technical Guide: 2-Bromo-3-fluoro-4-methoxyacetophenone
Technical Guide: 2-Bromo-3-fluoro-4-methoxyacetophenone
The following technical guide provides an in-depth analysis of 2-Bromo-3-fluoro-4-methoxyacetophenone , specifically addressing the critical ambiguity between its ring-brominated and side-chain-brominated isomers.
Core Identity & Isomer Resolution
Executive Summary: In high-precision chemical sourcing and synthesis, the string "2-Bromo-3-fluoro-4-methoxyacetophenone" presents a critical nomenclature ambiguity. It can refer to two distinct structural isomers with vastly different reactivities and CAS registry numbers.
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The Ring-Brominated Isomer (Literal Match): Bromine is attached to the benzene ring.
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CAS Number: 1809161-50-9
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Role: Scaffold for Suzuki/Buchwald couplings in kinase inhibitor discovery.[1]
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The
-Brominated Isomer (Functional Commonality): Bromine is attached to the acetyl side chain (Phenacyl bromide).[1]-
CAS Number: 350-27-6 (Systematic Name: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone)
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Role: Electrophilic precursor for thiazole and imidazole heterocycle synthesis.[1]
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This guide focuses on the Ring-Brominated Isomer (CAS 1809161-50-9) as the primary topic, while providing comparative data for the
Part 1: Chemical Identity (CAS 1809161-50-9)
| Property | Specification |
| Chemical Name | 2-Bromo-3-fluoro-4-methoxyacetophenone |
| CAS Registry Number | 1809161-50-9 |
| Molecular Formula | C |
| Molecular Weight | 247.06 g/mol |
| SMILES | COc1ccc(C(C)=O)c(Br)c1F |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |
| Melting Point | 68–72 °C (Predicted based on structural analogs) |
Part 2: Synthesis & Manufacturing Protocols
1. Retrosynthetic Analysis (Ring-Brominated Isomer)
Synthesizing the ring-brominated isomer requires navigating the directing effects of the fluoro and methoxy groups. Direct bromination of 3-fluoro-4-methoxyacetophenone typically yields the 5-bromo isomer (ortho to the methoxy group) rather than the 2-bromo isomer.
Therefore, the most reliable route involves Friedel-Crafts Acetylation of a pre-brominated precursor.
Precursor: 1-Bromo-2-fluoro-3-methoxybenzene Reaction: Regioselective Acetylation
2. Experimental Protocol (Proposed)
Note: This protocol is derived from standard methodologies for highly substituted benzenes.
Step-by-Step Methodology:
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Reagent Preparation:
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Charge a flame-dried 3-neck round-bottom flask with 1-Bromo-2-fluoro-3-methoxybenzene (1.0 eq) and anhydrous Dichloromethane (DCM) (0.5 M concentration).
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Cool the system to 0°C under a Nitrogen atmosphere.
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Acylation:
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Add Acetyl Chloride (1.2 eq) dropwise.
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Add Aluminum Chloride (AlCl
) (1.5 eq) in portions over 20 minutes. Caution: Exothermic gas evolution (HCl). -
Mechanism Control: The methoxy group is the strongest activator, directing ortho and para. The para position (C6 relative to OMe) corresponds to the target C6 position on the ring (which becomes C1 in acetophenone numbering), yielding the 2-bromo-3-fluoro-4-methoxy substitution pattern.
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Work-up:
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Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
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Quench by pouring the mixture over crushed ice/HCl.
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Extract with DCM (3x). Wash organics with Brine and NaHCO
.[1] -
Dry over Na
SO and concentrate.
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Purification:
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Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO
, 5-15% EtOAc in Hexanes).[1]
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3. Visualization of Synthesis Pathways[2]
Figure 1: Regioselective synthesis pathway for CAS 1809161-50-9 via Friedel-Crafts acylation.
Part 3: Applications in Drug Discovery
The 2-Bromo-3-fluoro-4-methoxyacetophenone scaffold is a high-value "Decorated Arene" intermediate. Its trisubstituted pattern allows for orthogonal functionalization in Medicinal Chemistry campaigns.
1. Kinase Inhibitor Design
The Bromine (C2) and Acetyl (C1) handles serve as distinct attachment points:
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C2-Bromine: Undergoes Suzuki-Miyaura coupling to attach aryl/heteroaryl groups (e.g., indazoles, pyrazoles) common in ATP-competitive inhibitors.
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C1-Acetyl: Can be condensed with hydrazines or guanidines to form heterocycles, or reduced to a chiral alcohol.
2. Reactivity Logic Flow
Figure 2: Divergent synthetic utility of the trisubstituted acetophenone core.
Part 4: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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Moisture Sensitivity: Store under inert gas (Argon/Nitrogen).[1][3][4] The acetyl group is stable, but the aryl bromide can degrade under intense UV light over time.[1]
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Lachrymator Risk: While less volatile than the
-bromo isomer, halogenated acetophenones should always be handled in a fume hood to prevent mucous membrane irritation.[1]
Part 5: The "Alpha-Bromo" Trap (Critical Distinction)
Researchers seeking CAS 350-27-6 (2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone) often confuse it with the topic of this guide.
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Structure: The bromine is on the side chain (-C(=O)CH
Br), not the ring.[1] -
Reactivity: This is a potent alkylating agent (lachrymator) used to build thiazoles via the Hantzsch synthesis.[1]
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Differentiation Test:
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1H NMR: The
-bromo isomer shows a singlet at ~4.4 ppm (CH Br). The Ring-bromo isomer (CAS 1809161-50-9) shows a singlet at ~2.6 ppm (CH ketone).
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References
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ChemicalBook. (2025).[1] 2-Bromo-3-fluoro-4-methoxyacetophenone Product Entry & CAS 1809161-50-9 Verification. Retrieved from [1]
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Sigma-Aldrich. (2025). 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS 350-27-6) Product Sheet. Retrieved from [1]
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Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted Synthesis of
-Bromoacetophenones. (Methodology for side-chain bromination comparison). Retrieved from [1] -
BenchChem. (2025).[1][3][4] Synthesis of Halogenated Acetophenones via Weinreb Amides. (Alternative synthetic route logic). Retrieved from [1]
